2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronate ester group. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:
Mechanism of Action
Target of Action
Similar compounds have been used in the borylation of alkylbenzenes , suggesting that this compound may also interact with alkylbenzenes or similar structures.
Mode of Action
It’s known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may interact with its targets in a similar manner.
Biochemical Pathways
The borylation process mentioned above is a key step in various synthetic pathways, including the synthesis of complex organic molecules .
Result of Action
The borylation of alkylbenzenes can lead to the formation of complex organic molecules, which may have various effects depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the borylation process typically requires a palladium catalyst . Therefore, the presence or absence of such a catalyst could significantly impact the compound’s action. Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules. This compound also interacts with proteins and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function in biochemical assays and synthetic applications .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its boronic ester group, forming reversible covalent bonds. This binding can inhibit or activate enzymes, depending on the context of the reaction. For example, in Suzuki-Miyaura cross-coupling reactions, it acts as a ligand that facilitates the catalytic cycle. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its application in biochemical assays. Over time, this compound can undergo hydrolysis, leading to the formation of its corresponding boronic acid. This degradation can affect its efficacy in long-term experiments. Its stability can be enhanced by storing it under anhydrous conditions and at low temperatures. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can facilitate biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the levels of metabolites in specific pathways. For example, its interaction with glucose metabolism can lead to changes in glycolytic flux and the levels of glycolytic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for its function in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For instance, its localization to the nucleus can facilitate its interaction with DNA and transcription factors, thereby modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the borylation of the pyridine derivative . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to other functional groups.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and aryl halides in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine offers unique reactivity due to the presence of the methyl group on the pyridine ring. This substitution can influence the electronic properties of the compound, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEECGGXGHJUYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585996 | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610768-32-6 | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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